molecular formula C16H13ClF3NO2 B4595313 2-(2-chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide

2-(2-chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide

Cat. No.: B4595313
M. Wt: 343.73 g/mol
InChI Key: FGEKDDAHXLCDKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide is a useful research compound. Its molecular formula is C16H13ClF3NO2 and its molecular weight is 343.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.0586908 g/mol and the complexity rating of the compound is 405. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Agrochemical Formulation Analysis : Masunaga, Takasuga, and Nakanishi (2001) investigated the profile and amount of dioxin impurity in historic Japanese agrochemical formulations, including pentachlorophenol and chlorophenoxy herbicides, highlighting the significance of analyzing impurities in agrochemical products Chemosphere, 44(4), 873-885.

  • Pharmacological Research : Jones et al. (2009) characterized the pharmacologic effects of a compound similar in structure to 2-(2-chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide, highlighting its potential in hormonal male contraception and its effects on various biological parameters Endocrinology, 150(1), 385-395.

  • Surface Science Studies : Altarawneh et al. (2008) examined the interaction between a 2-chlorophenol molecule and a Cu(111) surface using density functional theory, an important study for understanding the catalyzed formation of dioxin compounds on metal surfaces Applied Surface Science, 254, 4218-4224.

  • Antibacterial and Antifungal Agents : Levy et al. (1999) conducted a structural analysis of triclosan, a compound structurally related to this compound, elucidating its mechanism as a potent enzyme inhibitor, which has implications for its use as an antibacterial and antifungal agent Nature, 398, 383-384.

  • Material Science and Optics : Prabhu et al. (2001) synthesized and characterized N-(2-chlorophenyl)-(1-propanamide), a nonlinear organic crystal with potential applications in electro-optics and nonlinear optics Journal of Crystal Growth, 233, 375-379.

  • Environmental Impact Studies : Shirai et al. (1984) examined the promoting effects of various nephrotoxic chemicals, including N-(3,5-dichlorophenyl)succinimide, on renal carcinogenesis in rats, providing insights into the environmental and health impacts of such compounds Journal of the National Cancer Institute, 72(2), 477-482.

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3NO2/c1-10(23-14-9-5-3-7-12(14)17)15(22)21-13-8-4-2-6-11(13)16(18,19)20/h2-10H,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEKDDAHXLCDKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C(F)(F)F)OC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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